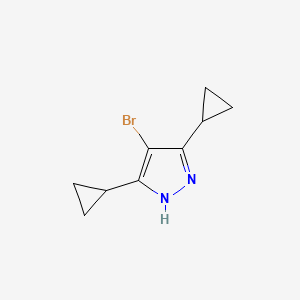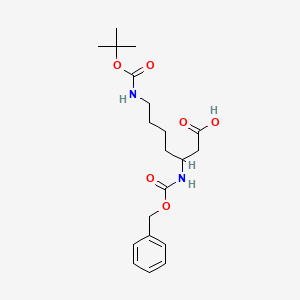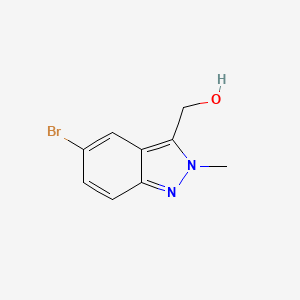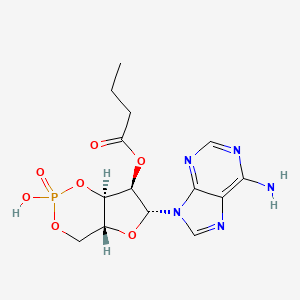
4-bromo-3,5-dicyclopropyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-3,5-dicyclopropyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity . The compound’s structure consists of a pyrazole ring substituted with a bromine atom at the 4-position and cyclopropyl groups at the 3 and 5 positions, making it an interesting subject for chemical research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-3,5-dicyclopropyl-1H-pyrazole can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3,5-dicyclopropyl-1H-pyrazole with bromine in the presence of a suitable catalyst can yield the desired compound . Another method involves the use of hydrazones and α-bromo ketones in a tandem reaction catalyzed by visible light, which provides 1,3,5-trisubstituted pyrazoles .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3,5-dicyclopropyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other functional groups using appropriate reagents and catalysts.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different derivatives.
Cycloaddition Reactions: The pyrazole ring can participate in cycloaddition reactions, forming more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include bromine, hydrazones, α-bromo ketones, and various catalysts such as palladium and copper . Reaction conditions often involve controlled temperatures, solvents like dimethyl sulfoxide (DMSO), and the use of light or other energy sources to drive the reactions .
Major Products Formed
The major products formed from these reactions include substituted pyrazoles, oxidized or reduced derivatives, and complex heterocyclic compounds .
Scientific Research Applications
4-Bromo-3,5-dicyclopropyl-1H-pyrazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-bromo-3,5-dicyclopropyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and the derivatives used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-bromo-3,5-dicyclopropyl-1H-pyrazole include other substituted pyrazoles such as 4-bromopyrazole, 3,5-dimethylpyrazole, and 3,5-diphenylpyrazole .
Uniqueness
What sets this compound apart is its unique substitution pattern, which imparts distinct chemical and biological properties. The presence of cyclopropyl groups at the 3 and 5 positions enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H11BrN2 |
|---|---|
Molecular Weight |
227.10 g/mol |
IUPAC Name |
4-bromo-3,5-dicyclopropyl-1H-pyrazole |
InChI |
InChI=1S/C9H11BrN2/c10-7-8(5-1-2-5)11-12-9(7)6-3-4-6/h5-6H,1-4H2,(H,11,12) |
InChI Key |
GJBDYRCPEVFPCG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C(C(=NN2)C3CC3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[(2,6-Di(methyl-d3)phenyl)amino]carbonyl]-1,1-dimethyl-piperidinium Iodide](/img/structure/B12093644.png)
![4-{[(4-Ethenylphenyl)methoxy]methyl}-N,N-diphenylaniline](/img/structure/B12093650.png)







![1-[6-Hydroxy-2-(3-hydroxyprop-1-en-2-yl)-2,3-dihydro-1-benzofuran-5-yl]ethanone](/img/structure/B12093714.png)


![1-[(E)-1,3-dihydroxyoctadec-4-en-2-yl]-3-hexadecylurea](/img/structure/B12093734.png)
![5-Methylimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B12093740.png)
